4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of indole and triazole rings Indole derivatives are known for their wide range of biological activities, while triazole rings are often found in compounds with significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1H-indole-3-carboxaldehyde with thiosemicarbazide to form an intermediate hydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the desired triazole-thiol compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective and readily available reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The indole and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the indole or triazole rings .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the triazole ring can inhibit specific enzymes. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.
5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol: Lacks the ethyl group at the 4-position.
4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness
4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol is unique due to the presence of both indole and triazole rings, as well as the thiol group.
Properties
IUPAC Name |
4-ethyl-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-16-11(14-15-12(16)17)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXKXVACIHNWJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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